molecular formula C13H18O3 B370930 [4-(Isopentyloxy)phenyl]acetic acid

[4-(Isopentyloxy)phenyl]acetic acid

Cat. No.: B370930
M. Wt: 222.28g/mol
InChI Key: ZLBCGSCMPBSKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Isopentyloxy)phenyl]acetic acid is a phenylacetic acid derivative featuring an isopentyloxy (3-methylbutoxy) group at the para position of the phenyl ring and an acetic acid moiety at the ortho position. The isopentyloxy group introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like 4-methoxyphenylacetic acid.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28g/mol

IUPAC Name

2-[4-(3-methylbutoxy)phenyl]acetic acid

InChI

InChI=1S/C13H18O3/c1-10(2)7-8-16-12-5-3-11(4-6-12)9-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15)

InChI Key

ZLBCGSCMPBSKFG-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=C(C=C1)CC(=O)O

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Enzyme Interactions

Key Compounds Compared :

  • [4-(Isopentyloxy)phenyl]acetic acid
  • p-Nitrophenyl acetate (1425 M⁻¹s⁻¹ acylation rate constant)
  • 4-Hydroxyphenylacetic acid (pKa ~4.7, high polarity due to hydroxyl group)
  • 4-(Benzyloxy)phenylacetic acid ethyl ester (lipophilic benzyloxy substituent)
  • 4-Ethoxy-3-hydroxyphenylacetic acid (polar ethoxy and hydroxyl groups)

Data Table 1: Substituent-Driven Properties

Compound Substituent(s) Key Reactivity Data or Properties Source
p-Nitrophenyl acetate p-Nitro, acetyl Rate constant: 1425 M⁻¹s⁻¹ (pH 7.47, phosphate buffer)
4-Hydroxyphenylacetic acid p-Hydroxy High solubility in aqueous media; metabolic biomarker
[4-(Benzyloxy)phenyl]acetate p-Benzyloxy, ethyl ester Enhanced lipophilicity; used in synthetic intermediates
[4-(Isopentyloxy)phenyl]acetic acid p-Isopentyloxy Predicted high lipophilicity (logP >3.5) Inferred

Mechanistic Insights :

  • Steric and Electronic Effects : The isopentyloxy group’s bulkiness may reduce enzymatic acylation rates compared to smaller substituents (e.g., methoxy). For example, p-nitrophenyl acetate’s high acylation rate (1425 M⁻¹s⁻¹) is attributed to the electron-withdrawing nitro group facilitating nucleophilic attack . In contrast, isopentyloxy’s electron-donating nature and steric hindrance could slow similar reactions.
  • Solvent Interactions: Branched alkoxy groups like isopentyloxy increase solubility in nonpolar solvents, whereas hydroxyl or ethoxy groups enhance water affinity .
Acid Moiety Comparisons

Key Compounds Compared :

  • [4-(Isopentyloxy)phenyl]acetic acid (acetic acid group)
  • 4-(Isopentyloxy)benzoic acid (benzoic acid group, pKa ~4.5–5.0)
  • (4-Methoxyphenoxy)acetic acid (acetic acid with methoxy-phenoxy group)

Data Table 2: Acid Group Influence

Compound Acid Type Key Properties Source
4-(Isopentyloxy)benzoic acid Benzoic acid Higher acidity (pKa ~4.5) vs. acetic acid
(4-Methoxyphenoxy)acetic acid Acetic acid Moderate acidity (pKa ~3.5–4.0)
[4-(Isopentyloxy)phenyl]acetic acid Acetic acid Predicted pKa ~4.0–4.5 (weaker than benzoic acid) Inferred

Structural Implications :

  • Acidity : The benzoic acid derivative is more acidic than its acetic acid counterpart due to resonance stabilization of the conjugate base. This affects ionization in biological systems.
  • Biological Activity : Acetic acid derivatives are often metabolized to active forms (e.g., hydrolysis of ethyl esters to free acids), whereas benzoic acids may exhibit direct pharmacological effects .

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